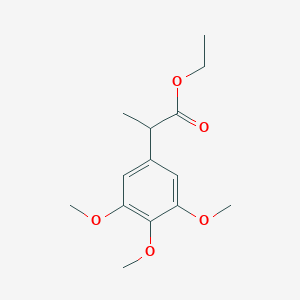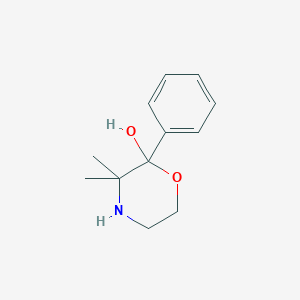![molecular formula C12H16N2O6 B14759474 1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-alpha-C-Allyluridine is a biomedical compound known for its ability to counteract RNA viruses by impeding viral duplication. It belongs to the class of ribo-nucleosides and has the molecular formula C12H16N2O6 with a molecular weight of 284.27
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-alpha-C-Allyluridine involves the introduction of an allyl group at the 4’ position of uridine. This can be achieved through various organic synthesis techniques, including nucleophilic substitution and palladium-catalyzed allylation reactions. The reaction conditions typically involve the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production of 4’-alpha-C-Allyluridine may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would likely include steps such as purification through crystallization or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions: 4’-alpha-C-Allyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 4’-alpha-C-Allyluridine, such as alcohols, aldehydes, ketones, and substituted uridines .
科学的研究の応用
4’-alpha-C-Allyluridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its antiviral properties, particularly against RNA viruses.
Medicine: Potential therapeutic agent for viral infections due to its ability to inhibit viral replication.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
作用機序
The mechanism by which 4’-alpha-C-Allyluridine exerts its effects involves the inhibition of viral RNA replication. The compound targets viral RNA-dependent RNA polymerase, thereby preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces viral load in infected cells.
類似化合物との比較
4’-C-Methyluridine: Another nucleoside analog with antiviral properties.
2’-C-Methylcytidine: Known for its use in antiviral therapies.
Remdesivir: A well-known antiviral drug that targets RNA-dependent RNA polymerase
Uniqueness: 4’-alpha-C-Allyluridine is unique due to its specific structural modification at the 4’ position, which enhances its antiviral activity compared to other nucleoside analogs. This structural feature allows it to effectively inhibit viral replication, making it a promising candidate for antiviral drug development.
特性
分子式 |
C12H16N2O6 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-2-4-12(6-15)9(18)8(17)10(20-12)14-5-3-7(16)13-11(14)19/h2-3,5,8-10,15,17-18H,1,4,6H2,(H,13,16,19)/t8-,9+,10-,12-/m1/s1 |
InChIキー |
NWNCURZHPMUJOS-DTHBNOIPSA-N |
異性体SMILES |
C=CC[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)CO |
正規SMILES |
C=CCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
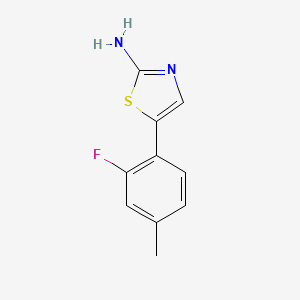
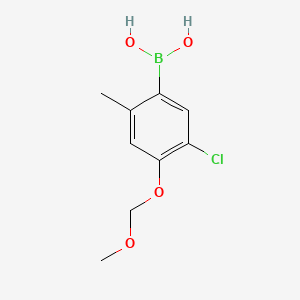
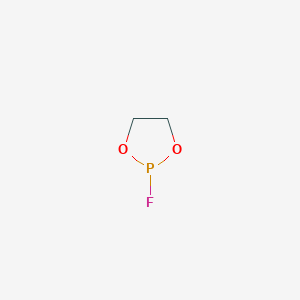
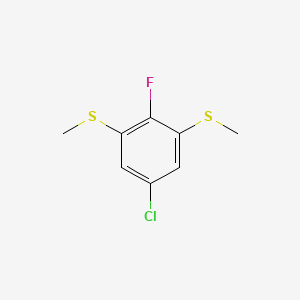
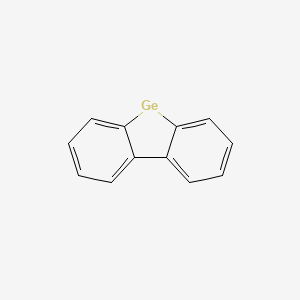
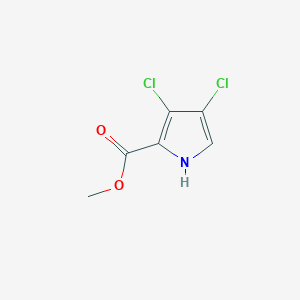


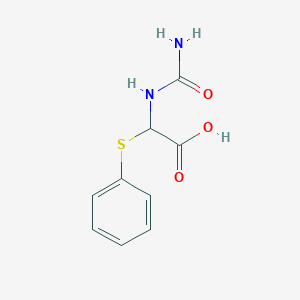

![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
